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Compound of Interest

Compound Name: (Rac)-PT2399

Cat. No.: B15574915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo evaluation of (Rac)-PT2399, a potent and selective antagonist of the Hypoxia-Inducible

Factor-2α (HIF-2α). The information is compiled from preclinical studies of PT2399 and its

closely related analog, PT2385, to guide the design and execution of xenograft studies in

cancer research, particularly in models of clear cell renal cell carcinoma (ccRCC).

Introduction
(Rac)-PT2399 is a small molecule inhibitor that targets the PAS B domain of HIF-2α,

preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator

(ARNT), also known as HIF-1β.[1] This disruption inhibits the transcription of HIF-2α target

genes that are crucial for tumor growth, proliferation, and angiogenesis, such as vascular

endothelial growth factor (VEGF), cyclin D1 (CCND1), and glucose transporter 1 (GLUT1).[2]

Preclinical studies have demonstrated significant anti-tumor activity of PT2399 and its analogs

in various xenograft models, including those resistant to standard-of-care therapies like

sunitinib.[1][2]

Mechanism of Action
Under normoxic (normal oxygen) conditions, the von Hippel-Lindau (VHL) tumor suppressor

protein targets the HIF-α subunits for proteasomal degradation. In many cancers, particularly

ccRCC, the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-α
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proteins even in the presence of oxygen. HIF-2α is a key oncogenic driver in ccRCC.[3] (Rac)-
PT2399 selectively binds to a pocket in the HIF-2α PAS B domain, allosterically preventing its

dimerization with ARNT. This selective inhibition of the HIF-2α/ARNT complex blocks the

transcription of downstream target genes, thereby exerting its anti-tumor effects.[2]

Signaling Pathway of HIF-2α and Inhibition by (Rac)-PT2399
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Caption: Mechanism of HIF-2α activation and inhibition by (Rac)-PT2399.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PT2399 and its

analog PT2385.

Table 1: In Vitro Potency

Compound Assay Cell Line IC50 / EC50 Reference

PT2399
HIF-2α PAS B

domain binding
- 6 nM [1]

PT2385
Luciferase

Reporter
- 27 nM

Table 2: In Vivo Efficacy in Xenograft Models

Compound
Animal
Model

Tumor
Model

Dosage and
Administrat
ion

Outcome Reference

PT2385 Mouse

786-O

ccRCC

Xenograft

30 mg/kg,

b.i.d., oral

gavage

Tumor growth

inhibition
[1]

PT2385 Mouse
A498 ccRCC

Xenograft

30 mg/kg,

b.i.d., oral

gavage

Tumor growth

inhibition
[1]

PT2385 Mouse

Patient-

Derived

ccRCC

Xenograft

30 mg/kg,

b.i.d., oral

gavage

Complete

tumor growth

inhibition

[1]

PT2385 Mouse -
50 mg/kg,

oral gavage
- [2]

Table 3: Pharmacokinetic Parameters of PT2385 in Patients
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Parameter Value Patient Population Reference

Tmax (median) 2 hours ccRCC Patients [2]

t1/2 (mean) 17 hours ccRCC Patients [2]

Experimental Protocols
Protocol 1: Preparation of (Rac)-PT2399 for Oral
Administration
This protocol is based on the vehicle used for the in vivo administration of the structurally

similar HIF-2α inhibitor, PT2385.[2]

Materials:

(Rac)-PT2399 powder

Sodium carboxymethyl cellulose (CMC)

Tween 80

Dimethyl sulfoxide (DMSO)

Sterile water for injection

Vehicle Formulation (0.5% CMC, 2.5% Tween 80, 2.5% DMSO):

Prepare a 0.5% (w/v) solution of sodium CMC in sterile water. Mix thoroughly until fully

dissolved. This may require heating and stirring.

Add Tween 80 to a final concentration of 2.5% (v/v).

Add DMSO to a final concentration of 2.5% (v/v).

Mix the solution until it is homogeneous.

Preparation of Dosing Solution:
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Weigh the required amount of (Rac)-PT2399 powder based on the desired concentration

and the total volume needed for the study cohort.

In a sterile container, add a small amount of the vehicle to the (Rac)-PT2399 powder to

create a paste.

Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a

uniform suspension.

Store the dosing solution appropriately, protected from light, and use within the stability

limits. It is recommended to prepare the formulation fresh daily.

Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (Rac)-
PT2399 in a subcutaneous xenograft mouse model.

Experimental Workflow for In Vivo Xenograft Study
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Caption: A typical workflow for an in vivo xenograft efficacy study.

Materials and Animals:
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6-8 week old immunodeficient mice (e.g., nude or SCID)

Human ccRCC cell lines (e.g., 786-O, A498) or patient-derived xenograft (PDX) tissue

Matrigel (optional)

(Rac)-PT2399 dosing solution (from Protocol 1)

Vehicle control solution

Calipers for tumor measurement

Anesthesia (e.g., isoflurane)

Procedure:

Cell Line Preparation: Culture 786-O or A498 cells in appropriate media. Harvest cells during

the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or

without Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

For PDX models, surgically implant a small tumor fragment.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with

calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) /

2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment and control groups.

Treatment Administration:

Treatment Group: Administer (Rac)-PT2399 by oral gavage at the desired dose (e.g., 30

mg/kg) and frequency (e.g., twice daily).[1]

Control Group: Administer an equivalent volume of the vehicle control using the same

route and schedule.
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Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Observe the animals for any signs of toxicity.

Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per

institutional guidelines, or at the end of the planned treatment period.

Tissue Collection: At the end of the study, collect tumors for further analysis, such as western

blotting, immunohistochemistry, or gene expression analysis to assess target engagement

and pharmacodynamic effects.

Ethical Considerations: All animal experiments must be conducted in accordance with the

guidelines and regulations of the institutional animal care and use committee (IACUC).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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